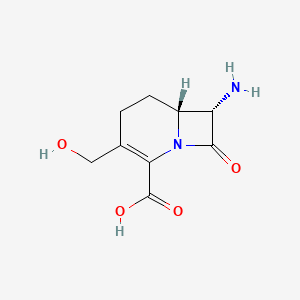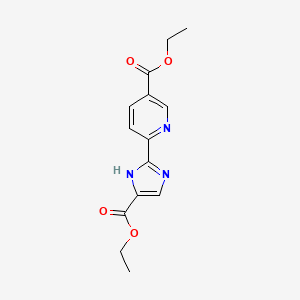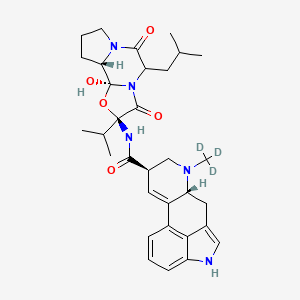
alpha-Ergocryptine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ergocryptine-d3: is a deuterated form of alpha-ergocryptine, an ergot alkaloid derived from the fungus Claviceps purpurea. This compound is primarily used in scientific research due to its unique properties and stable isotope labeling, which makes it valuable in various analytical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ergocryptine-d3 involves the incorporation of deuterium atoms into the alpha-ergocryptine molecule. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Hydrogenation: The starting material, alpha-ergocryptine, undergoes hydrogenation in the presence of a deuterium source to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of specialized reactors, catalysts, and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Ergocryptine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted ergocryptine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Ergocryptine-d3 has a wide range of scientific research applications, including:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of ergoline derivatives.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Investigated for its effects on neurotransmitter receptors and potential therapeutic applications.
Medical Research: Studied for its potential use in treating neurological disorders such as Parkinson’s disease and migraines.
Wirkmechanismus
Alpha-Ergocryptine-d3 exerts its effects primarily through interactions with neurotransmitter receptors. It is a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine D1 and D3 receptors. These interactions modulate dopaminergic signaling pathways, leading to various physiological effects. Additionally, this compound may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Alpha-Ergocryptine: The non-deuterated form of alpha-Ergocryptine-d3.
Beta-Ergocryptine: An isomer of alpha-ergocryptine with a different methyl group position.
Dihydro-alpha-ergocryptine: A hydrogenated derivative of alpha-ergocryptine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are essential.
Eigenschaften
Molekularformel |
C32H41N5O5 |
|---|---|
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3 |
InChI-Schlüssel |
YDOTUXAWKBPQJW-MXASJVGLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


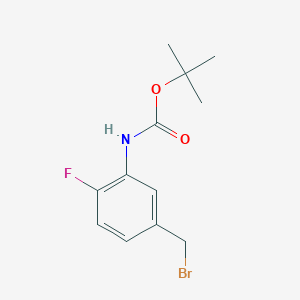
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)

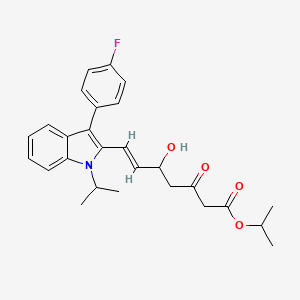
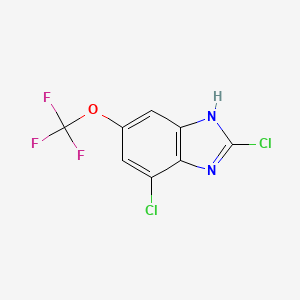
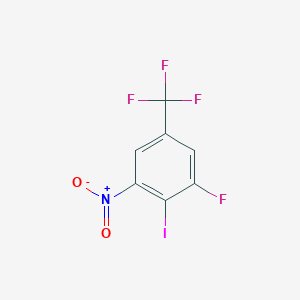
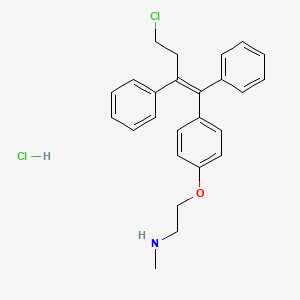
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
